

# "1-Bromo-3,5-difluoro-2-iodobenzene" IUPAC name and CAS number

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## Compound of Interest

Compound Name: 1-Bromo-3,5-difluoro-2-iodobenzene

Cat. No.: B068294

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## A Technical Guide to 1-Bromo-3,5-difluoro-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**1-Bromo-3,5-difluoro-2-iodobenzene** is a halogenated aromatic compound of interest in synthetic organic chemistry. Its trifunctional substitution pattern, featuring bromine, fluorine, and iodine atoms on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules. The distinct reactivity of the carbon-bromine and carbon-iodine bonds allows for selective participation in various cross-coupling reactions, a cornerstone of modern drug discovery and materials science. The presence of fluorine atoms can significantly influence the physicochemical properties of resulting compounds, including metabolic stability and binding affinity, making this reagent particularly valuable for the development of novel pharmaceutical agents and agrochemicals.

### Core Chemical Data

The definitive identification of **1-Bromo-3,5-difluoro-2-iodobenzene** is established by its IUPAC name and CAS number.

Identifier	Value
IUPAC Name	1-Bromo-3,5-difluoro-2-iodobenzene
CAS Number	175278-11-2[1][2][3][4][5]

## Physicochemical and Spectroscopic Data

Quantitative data for **1-Bromo-3,5-difluoro-2-iodobenzene** has been aggregated from various chemical suppliers.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>2</sub> BrF <sub>2</sub> I	ThoreauChem[2], Aromsyn Co.,Ltd.[3]
Molecular Weight	318.89 g/mol	Sigma-Aldrich[5]
Purity	95% - 98%	NovaChemistry[4], ThoreauChem[2]
Physical Form	Off-white to light-yellow to yellow powder or crystals	Sigma-Aldrich[1]
Storage Temperature	Room Temperature	Sigma-Aldrich[1]

Note: Spectroscopic data such as NMR and IR for **1-Bromo-3,5-difluoro-2-iodobenzene** is not readily available in the public domain. Researchers should perform their own analyses for characterization.

## Experimental Protocols

A detailed, peer-reviewed synthesis protocol for **1-Bromo-3,5-difluoro-2-iodobenzene** is not readily available in the public literature. However, a plausible synthetic route can be extrapolated from established methods for preparing polysubstituted halogenated benzenes. A common strategy involves a multi-step process beginning with a readily available aniline derivative, utilizing electrophilic aromatic substitution and Sandmeyer-type reactions.

Representative Synthesis of a Polychlorinated/Brominated/Iodinated Benzene from Aniline

The following protocol for the synthesis of 1-bromo-3-chloro-5-iodobenzene from aniline illustrates a generalizable workflow that could be adapted for the synthesis of **1-Bromo-3,5-difluoro-2-iodobenzene**, likely starting from a difluoroaniline precursor.<sup>[6]</sup>

#### Step 1: Acetylation (Protection of the Amine Group)

- Aniline is reacted with acetic anhydride to form acetanilide. This protects the amine group from oxidation and controls its directing effects in subsequent electrophilic substitution reactions.<sup>[6]</sup>

#### Step 2: Electrophilic Aromatic Substitution (e.g., Bromination)

- The protected aniline (acetanilide) is subjected to bromination. The acetamido group directs the incoming electrophile (bromine) primarily to the para position.<sup>[6]</sup>

#### Step 3: Further Electrophilic Aromatic Substitution (e.g., Chlorination)

- The brominated intermediate undergoes a second halogenation, such as chlorination. The existing substituents will direct the position of the new halogen.<sup>[6]</sup>

#### Step 4: Hydrolysis (Deprotection of the Amine Group)

- The protecting acetyl group is removed by acid- or base-catalyzed hydrolysis, regenerating the amine group to yield a polysubstituted aniline.<sup>[6]</sup>

#### Step 5: Diazotization and Iodination (Sandmeyer Reaction)

- The resulting aniline derivative is treated with a nitrite source in the presence of a strong acid to form a diazonium salt.
- The diazonium salt is then reacted with an iodide salt (e.g., potassium iodide) to introduce the iodine atom onto the aromatic ring, releasing nitrogen gas.

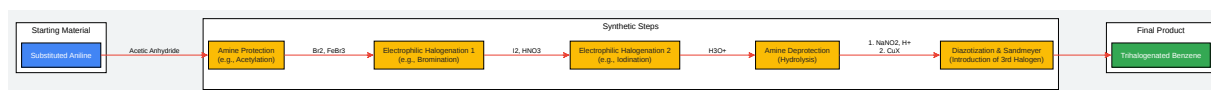
#### Step 6: Deamination

- In some synthetic pathways for similar molecules, a final deamination step is performed to remove the original amine group, yielding the final polysubstituted benzene.<sup>[6]</sup>

This generalized protocol serves as an illustrative example. The specific reagents, reaction conditions, and purification methods would need to be optimized for the synthesis of **1-Bromo-3,5-difluoro-2-iodobenzene**.

## Logical and Experimental Workflows

The following diagram illustrates a potential synthetic pathway for a trihalogenated benzene, based on the representative protocol described above.



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Caption: A generalized workflow for the synthesis of a trihalogenated benzene derivative.

## Applications in Research and Development

Due to its specific substitution pattern, **1-Bromo-3,5-difluoro-2-iodobenzene** is primarily utilized as a chemical intermediate in organic synthesis.

- **Pharmaceutical Development:** This compound serves as a key building block for creating complex organic molecules. The bromine and iodine atoms provide orthogonal handles for sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the controlled and regioselective introduction of different molecular fragments. This is a critical strategy in the synthesis of novel drug candidates.
- **Material Science:** The introduction of a difluorinated, halogenated benzene core can be used to tune the electronic and physical properties of organic materials, such as polymers and coatings, potentially enhancing thermal stability or chemical resistance.
- **Agrochemical Synthesis:** Similar to pharmaceutical applications, this molecule can be a precursor to new pesticides and herbicides, where the specific arrangement of halogens can influence biological activity and environmental persistence.

As of now, there is no publicly available information linking **1-Bromo-3,5-difluoro-2-iodobenzene** to specific biological signaling pathways. Its role is upstream in the synthesis of compounds that may later be investigated for such activities.

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## References

- 1. 1-Bromo-3,5-difluoro-2-iodobenzene | 175278-11-2 [sigmaaldrich.com]
- 2. thoreauchem.com [thoreauchem.com]
- 3. 175278-11-2 | 1-Bromo-3,5-difluoro-2-iodobenzene - Aromsyn Co.,Ltd. [aromsyn.com]
- 4. 1-Bromo-3,5-difluoro-2-iodobenzene, CasNo.175278-11-2 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 5. 1-Bromo-3,5-difluoro-2-iodobenzene - [sigmaaldrich.com]
- 6. medium.com [medium.com]
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